molecular formula C8H9F2NO B13136899 5-(Difluoromethyl)-2-methoxy-3-methylpyridine

5-(Difluoromethyl)-2-methoxy-3-methylpyridine

Katalognummer: B13136899
Molekulargewicht: 173.16 g/mol
InChI-Schlüssel: YLTZILFJAPCPDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Difluoromethyl)-2-methoxy-3-methylpyridine is a heterocyclic organic compound that contains a pyridine ring substituted with a difluoromethyl group, a methoxy group, and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-2-methoxy-3-methylpyridine typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the difluoromethylation of a suitable pyridine precursor. This can be achieved through various strategies, including:

Industrial Production Methods

Industrial production of this compound may involve scalable processes such as continuous flow chemistry, which allows for efficient and controlled synthesis. The choice of method depends on factors like cost, availability of reagents, and desired purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Difluoromethyl)-2-methoxy-3-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can introduce various functional groups into the pyridine ring .

Wissenschaftliche Forschungsanwendungen

5-(Difluoromethyl)-2-methoxy-3-methylpyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(Difluoromethyl)-2-methoxy-3-methylpyridine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The methoxy and methyl groups can further modulate its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(Trifluoromethyl)-2-methoxy-3-methylpyridine: Contains a trifluoromethyl group instead of a difluoromethyl group.

    5-(Difluoromethyl)-2-ethoxy-3-methylpyridine: Contains an ethoxy group instead of a methoxy group.

    5-(Difluoromethyl)-2-methoxy-3-ethylpyridine: Contains an ethyl group instead of a methyl group.

Uniqueness

5-(Difluoromethyl)-2-methoxy-3-methylpyridine is unique due to the specific combination of its substituents, which confer distinct chemical and physical properties. The difluoromethyl group enhances its metabolic stability and lipophilicity, while the methoxy and methyl groups influence its reactivity and binding interactions .

Eigenschaften

Molekularformel

C8H9F2NO

Molekulargewicht

173.16 g/mol

IUPAC-Name

5-(difluoromethyl)-2-methoxy-3-methylpyridine

InChI

InChI=1S/C8H9F2NO/c1-5-3-6(7(9)10)4-11-8(5)12-2/h3-4,7H,1-2H3

InChI-Schlüssel

YLTZILFJAPCPDX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CN=C1OC)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.